molecular formula C15H14FN5O3 B2997151 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1172841-77-8

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2997151
CAS No.: 1172841-77-8
M. Wt: 331.307
InChI Key: HRZAATPZOBIBSQ-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a 2-fluorophenoxyacetamide side chain. This structure combines pharmacophoric elements (oxadiazole, pyrazole, and fluorinated aromatic groups) known for diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-9-7-11(21(2)20-9)14-18-19-15(24-14)17-13(22)8-23-12-6-4-3-5-10(12)16/h3-7H,8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZAATPZOBIBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a novel compound that integrates a pyrazole and oxadiazole moiety, which are known for their diverse biological activities. This compound has gained attention for its potential therapeutic applications due to its unique structural features.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with a 1,3,4-oxadiazole and an acetamide group linked to a 2-fluorophenoxy moiety. The molecular formula is C14_{14}H14_{14}F1_{1}N5_{5}O3_{3}, with a molecular weight of 305.29 g/mol. The presence of the fluorine atom in the phenoxy group may enhance the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent antibacterial effects against various pathogens. In studies, certain derivatives demonstrated EC50_{50} values as low as 5.44 μg/mL against Xanthomonas axonopodis .

Anticancer Potential

The oxadiazole moiety is often associated with anticancer activity. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, some derivatives have exhibited promising results in inhibiting cell proliferation in breast cancer models .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that compounds with similar scaffolds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The incorporation of the oxadiazole unit may further enhance these effects.

Study 1: Antibacterial Evaluation

A study conducted by researchers synthesized various pyrazole-based compounds and evaluated their antibacterial activities against E. coli and S. aureus. The results indicated that compounds with an amide linkage exhibited enhanced antibacterial properties compared to others .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of oxadiazole derivatives, compounds were tested against human breast cancer cell lines. The study revealed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM .

Data Table: Biological Activities Summary

Activity TypeTested AgainstEC50/IC50 Values (µg/mL)Reference
AntibacterialXanthomonas axonopodis5.44
AnticancerBreast cancer cell lines10
Anti-inflammatoryTNF-α and IL-6 inhibitionUp to 85% inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Oxadiazole Cores

Compound 8t (C20H17N4SO3Cl): Features a sulfanylacetamide group attached to a 5-(indol-3-ylmethyl)-oxadiazole core. Unlike the target compound, it lacks pyrazole and fluorophenoxy groups but includes a chloro-substituted phenyl ring. Molecular weight: 428.5 g/mol; exhibits α-glucosidase inhibition (IC50: 35.2 µM) . Compound 8w (C19H17N5O2S): Contains a pyridinyl group instead of pyrazole and fluorophenoxy. Molecular weight: 379 g/mol; shows moderate LOX inhibition (IC50: 68.4 µM) .

Key Differences :

  • Substituents: The target compound’s 1,3-dimethylpyrazole and 2-fluorophenoxy groups enhance steric bulk and lipophilicity compared to 8t’s indole or 8w’s pyridine.
  • Bioactivity: Fluorophenoxy groups in the target compound may improve metabolic stability and membrane permeability relative to chloro or nitro substituents in analogs .
Fluorinated Aromatic Derivatives

Example 83 (C31H25F2N5O3): A chromenone derivative with fluorophenyl and pyrazolo[3,4-d]pyrimidine groups. Molecular weight: 571.2 g/mol; synthesized via palladium-catalyzed cross-coupling . N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Features a thiadiazole core and fluorophenyl group. Molecular weight: 295.3 g/mol; characterized by IR and NMR .

Key Differences :

  • Core Heterocycles: Chromenones and thiadiazoles differ in electronic properties and ring strain compared to oxadiazoles, influencing binding affinity to biological targets.
  • Synthesis : The target compound’s synthesis likely involves S-alkylation (similar to ), whereas Example 83 requires transition-metal catalysts .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles
  • LOX Inhibition: Compound 8v (C20H17N5O4S) exhibits LOX inhibition (IC50: 42.1 µM), attributed to its nitro-substituted phenyl group. The target compound’s fluorophenoxy group may offer competitive inhibition via halogen bonding .
  • BChE Inhibition : Compound 8u (C22H22N4O3S) shows BChE inhibition (IC50: 29.8 µM), suggesting acetamide derivatives with bulky substituents target cholinesterases. The target compound’s dimethylpyrazole could modulate selectivity .
Antiproliferative Activity

Hydroxyacetamide derivatives () demonstrate antiproliferative effects via triazole and imidazole moieties. The target compound’s oxadiazole-pyrazole system may similarly interfere with kinase signaling pathways, though specific data are lacking .

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